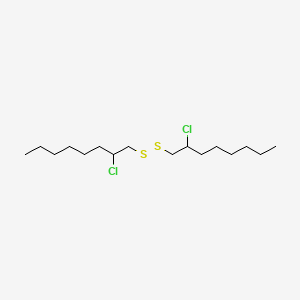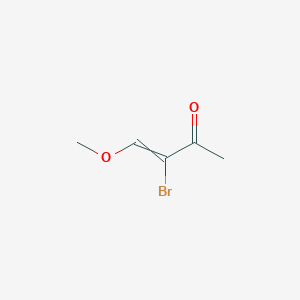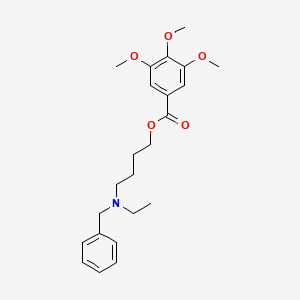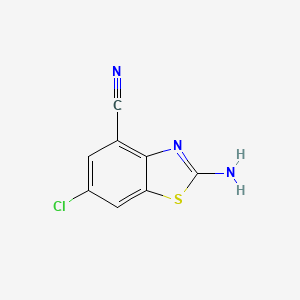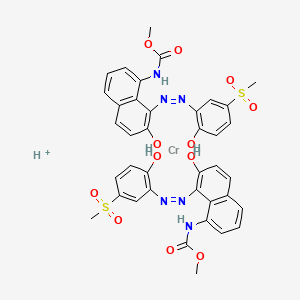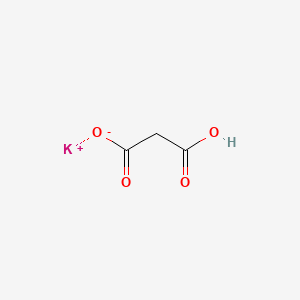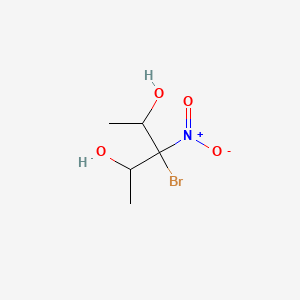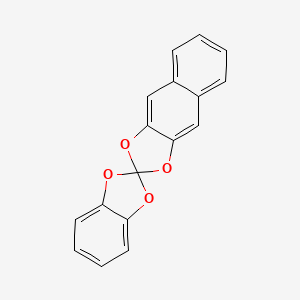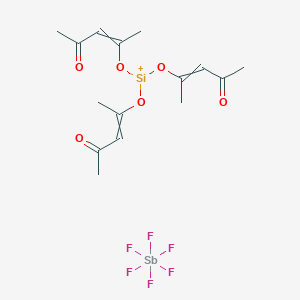
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO')-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) is a complex organosilicon compound It is characterized by the presence of silicon coordinated with three 2,4-pentanedionato ligands and hexafluoroantimonate as the counterion
Métodos De Preparación
The synthesis of Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) typically involves the reaction of silicon(IV) chloride with 2,4-pentanedione in the presence of a base, followed by the addition of hexafluoroantimonic acid. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the stability of the intermediate and final products.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of silicon dioxide and other oxidation products.
Reduction: Reduction reactions can yield silicon-containing species with lower oxidation states.
Substitution: The ligands can be substituted with other donor molecules, altering the compound’s properties. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various donor ligands.
Aplicaciones Científicas De Investigación
Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a catalyst in organic reactions.
Biology: Its potential use in biological systems is being explored, particularly in the development of silicon-based biomaterials.
Medicine: Research is ongoing into its use in drug delivery systems and as a component in medical imaging agents.
Industry: It is utilized in the production of advanced materials, including coatings and electronic components.
Mecanismo De Acción
The compound exerts its effects through the interaction of its silicon center with various molecular targets. The 2,4-pentanedionato ligands stabilize the silicon center, allowing it to participate in catalytic cycles and other chemical processes. The hexafluoroantimonate counterion plays a role in maintaining the overall charge balance and can influence the compound’s reactivity.
Comparación Con Compuestos Similares
Compared to other silicon-containing compounds, Silicon(1+), tris(2,4-pentanedionato-kappaO,kappaO’)-, (OC-6-11)-, (OC-6-11)-hexafluoroantimonate(1-) is unique due to its specific ligand arrangement and counterion. Similar compounds include:
Silicon(IV) chloride: A simpler silicon compound used in various industrial processes.
Tris(2,4-pentanedionato)aluminum: An aluminum analog with similar ligand coordination.
Hexafluoroantimonate salts: Other salts with different cations but the same anion, used in various chemical applications.
This compound’s unique combination of ligands and counterion gives it distinct properties that are valuable in both research and industrial applications.
Propiedades
Número CAS |
67251-37-0 |
|---|---|
Fórmula molecular |
C15H21F6O6SbSi |
Peso molecular |
561.16 g/mol |
Nombre IUPAC |
hexafluoroantimony(1-);tris(4-oxopent-2-en-2-yloxy)silanylium |
InChI |
InChI=1S/C15H21O6Si.6FH.Sb/c1-10(16)7-13(4)19-22(20-14(5)8-11(2)17)21-15(6)9-12(3)18;;;;;;;/h7-9H,1-6H3;6*1H;/q+1;;;;;;;+5/p-6 |
Clave InChI |
QQRKCXUNBAIHMF-UHFFFAOYSA-H |
SMILES canónico |
CC(=CC(=O)C)O[Si+](OC(=CC(=O)C)C)OC(=CC(=O)C)C.F[Sb-](F)(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


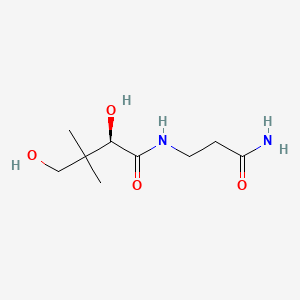

![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)
